molecular formula C10H10O3 B3155600 8-Methoxychroman-2-one CAS No. 80515-75-9

8-Methoxychroman-2-one

Cat. No.: B3155600
CAS No.: 80515-75-9
M. Wt: 178.18 g/mol
InChI Key: KDODNHXOXGQLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxychroman-2-one is a chromanone derivative, a privileged scaffold in medicinal chemistry known for its diverse biological potential. Chromanone serves as a fundamental building block for the isolation, design, and synthesis of novel lead compounds in drug discovery . Researchers value this heterobicyclic structure for its wide range of investigated pharmacological activities. Chromanone analogs have been studied for various applications, including acting as anticancer agents by exhibiting cytotoxic and antiproliferative effects on numerous cancer cell lines, and as anti-inflammatory compounds through the modulation of key inflammatory pathways . The chromanone core is a key structural motif in several natural and synthetic bioactive molecules, making this compound a compound of significant interest for investigating new therapeutic targets and developing potential treatments for conditions such as cancer, metabolic diseases, and inflammatory disorders . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-8-4-2-3-7-5-6-9(11)13-10(7)8/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDODNHXOXGQLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of 8 Methoxychroman 2 One and Its Precursors

De Novo Synthesis of the 2H-Chroman-2-one Core

The construction of the bicyclic 2H-chroman-2-one (or dihydrocoumarin) scaffold is the foundational step in synthesizing 8-methoxychroman-2-one. These strategies typically involve the formation of the heterocyclic ring from acyclic or monocyclic aromatic precursors.

The synthesis of the chroman-2-one core is frequently achieved through cyclization reactions that unite a phenolic unit with a three-carbon chain. A common strategy involves the reaction of phenolic compounds with α,β-unsaturated carbonyls or their equivalents. For instance, 4-arylchroman-2-ones can be prepared by reacting dihydric or trihydric phenols with p-substituted N-cinnamoylazoles in the presence of a non-nucleophilic base like DBU. researchgate.net This method exemplifies a Michael addition followed by an intramolecular cyclization.

Another powerful approach is the [4+2] cycloaddition, where reactive intermediates like ortho-quinone methides are trapped by suitable dienophiles. In one example, a cooperative catalytic system using an N-heterocyclic carbene (NHC) and an in-situ generated acid facilitates the reaction between o-hydroxybenzhydryl amines and α-chloro aldehydes to produce chroman-2-one architectures. thieme-connect.comthieme-connect.com The reaction proceeds through the formation of an ortho-quinone methide intermediate, which then undergoes a formal [4+2] cycloaddition. thieme-connect.comthieme-connect.com

Furthermore, domino reactions starting with functionalized precursors like (E)-2-(2-nitrovinyl)phenols and aliphatic aldehydes can yield highly substituted chroman-2-ones. scispace.comnih.govrsc.orgrsc.org This organocatalytic domino Michael/hemiacetalization sequence first forms a chroman-2-ol (B1610262) intermediate, which is then oxidized to the corresponding chroman-2-one. scispace.comnih.govrsc.orgrsc.orgmdpi.com

Base catalysis is a cornerstone in the synthesis of chroman-2-ones. The cyclization of 2'-hydroxychalcones, which are phenolic α,β-unsaturated ketones, is a classic biomimetic method often promoted by a base. nih.gov However, care must be taken as these conditions can sometimes lead to reversible elimination of the phenoxide, potentially causing racemization at stereogenic centers. nih.gov

A more contemporary example involves the reaction of phenols with N-cinnamoylazoles, where a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is employed to facilitate the tandem Michael addition-cyclization process, yielding 4-arylchroman-2-ones. researchgate.net Research has also detailed a base-promoted pathway for coumarin (B35378) synthesis where a 4-(diethylamino)-3-phenylchroman-2-one was identified as a key intermediate, underscoring the utility of bases in forming the chroman-2-one skeleton. rsc.org Weakly basic amines are also commonly used as catalysts in related condensation reactions that form the chromenone precursor to chromanones. wikipedia.org

The Knoevenagel and Claisen-Schmidt condensations are classical carbon-carbon bond-forming reactions that are instrumental in synthesizing chromen-2-ones (coumarins), which are common precursors to chroman-2-ones via reduction. uni-konstanz.de The Knoevenagel condensation typically involves the reaction of an active hydrogen compound (like diethyl malonate or ethyl acetoacetate) with an aldehyde or ketone. wikipedia.org

A notable variation for the synthesis of an 8-methoxy substituted coumarin involves the Knoevenagel condensation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with either diethyl malonate or ethyl acetoacetate. gaacademy.org This reaction, catalyzed by triethylamine (B128534) in ethanol, directly yields ethyl 8-methoxycoumarin-3-carboxylate or 3-acetyl-8-methoxychromen-2-one, respectively. gaacademy.org This process demonstrates how precursors containing the desired substitution pattern are used to construct the target molecule. gaacademy.org The mechanism involves the initial enolate addition to the aldehyde, followed by dehydration and intramolecular cyclization. gaacademy.org Similarly, the Claisen-Schmidt condensation between 3-acetylcoumarin (B160212) and various benzaldehydes is a key step in producing coumarin-chalcone hybrids, which can be further modified. researchgate.netresearchgate.netresearchgate.net

Reaction TypePrecursorsProduct ExampleCatalystRef
Knoevenagel Condensationo-Vanillin, Diethyl malonateEthyl 8-methoxycoumarin-3-carboxylateTriethylamine gaacademy.org
Knoevenagel Condensationo-Vanillin, Ethyl acetoacetate3-Acetyl-8-methoxychromen-2-oneTriethylamine gaacademy.org
Claisen-Schmidt Condensation3-Acetylcoumarin, Benzaldehydes3-Cinnamoyl-2H-chromen-2-onesBase (e.g., piperidine) researchgate.netresearchgate.net

Stereoselective and Enantioselective Synthesis of Chroman-2-one Architectures

Creating specific stereoisomers of chroman-2-ones is critical for many applications. This is achieved through asymmetric catalysis, which includes methods like transfer hydrogenation and organocatalytic domino reactions.

A highly effective strategy for producing enantiomerically enriched chroman-2-ones involves an organocatalytic domino Michael/hemiacetalization reaction. scispace.comnih.govrsc.orgrsc.org This process reacts aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols using modularly designed organocatalysts (MDOs) derived from cinchona alkaloids. scispace.comnih.govrsc.org The resulting hemiacetal intermediate is then oxidized, for example with pyridinium (B92312) chlorochromate (PCC), to yield cis-3,4-disubstituted chroman-2-ones with high diastereoselectivity (up to 99:1 dr) and excellent enantioselectivity (up to 99% ee). scispace.comnih.govrsc.orgrsc.org

Asymmetric transfer hydrogenation (ATH) is another powerful tool, particularly for the reduction of precursors to create chiral centers. While direct ATH of the lactone double bond is less common, the reduction of related chromenones or chromanones is well-established. Chiral Ru(II) complexes, for instance, are used for the asymmetric hydrogenation of 4-chromanone (B43037) to produce chiral 4-chromanol (B72512) with high enantiomeric excess (97% ee). nih.gov Iron-based catalysts have also been developed as a more environmentally friendly alternative to ruthenium for the ATH of ketones. nih.gov Furthermore, kinetic resolution of racemic 4-substituted chroman-2-ones has been achieved through asymmetric hydrogenation using chiral Iridium-SpiroPAP catalysts, allowing for the separation of enantiomers and the synthesis of valuable chiral γ-aryl primary alcohols. chinesechemsoc.org

MethodPrecursorsCatalyst/ReagentKey FeaturesRef
Domino Michael/HemiacetalizationAliphatic aldehydes, (E)-2-(2-nitrovinyl)phenolsModularly Designed Organocatalysts (MDOs), PCCHigh diastereo- and enantioselectivity (up to 99% ee) scispace.comnih.govrsc.org
Asymmetric Hydrogenation (Kinetic Resolution)Racemic 4-substituted chroman-2-onesChiral Ir-SpiroPAP catalystsHigh selectivity factor (s > 600), synthesis of chiral alcohols chinesechemsoc.org
Asymmetric Hydrogenation4-ChromanoneChiral eta6-arene/N-tosylethylenediamine-Ru(II)High enantioselectivity (97% ee) for chiral chromanols nih.gov
Asymmetric Transfer HydrogenationChromenones[RhClCp*TsDPEN]Reduction of both C=C and C=O bonds ua.es

Regioselective Introduction and Modification of the Methoxy (B1213986) Group at the C-8 Position

The synthesis of this compound specifically requires the regioselective placement of the methoxy group at the C-8 position of the aromatic ring. The most direct method is to begin the synthesis with a precursor that already contains the desired substitution pattern.

The use of 2-hydroxy-3-methoxybenzaldehyde, commonly known as o-vanillin, is a prime example of this strategy. gaacademy.org The methoxy group at the 3-position of the aldehyde directly becomes the methoxy group at the 8-position of the resulting chromen-2-one ring system after condensation and cyclization. gaacademy.org This approach ensures perfect regioselectivity, avoiding the formation of other isomers and the need for subsequent separation or modification steps. Syntheses of various complex this compound derivatives have been reported using this precursor-based approach. rsc.orgontosight.ai

An alternative strategy involves the functionalization of a pre-formed chromanone ring. For example, 8-hydroxy-4-oxochroman derivatives can be synthesized from 4-chromanones via a Baeyer-Villiger oxidation to form an oxolactone, followed by an intramolecular Fries rearrangement. tandfonline.com The resulting 8-hydroxy group can then be readily converted to the target 8-methoxy group through a standard methylation reaction (e.g., using dimethyl sulfate (B86663) or methyl iodide with a base). This multi-step process allows for the introduction of the C-8 oxygen functionality onto an existing chroman scaffold. tandfonline.com

Microwave-Assisted and Catalytic Synthetic Routes for Chroman-2-one Derivatives

To improve reaction efficiency, reduce reaction times, and often increase yields, microwave-assisted synthesis has become a valuable tool in organic chemistry. The synthesis of various chromen-2-one and chroman-2-one derivatives has been significantly enhanced by this technology. africanjournalofbiomedicalresearch.comrsc.org

Microwave irradiation has been successfully used to drive condensation reactions that form key intermediates. For example, the reaction of 3-acetyl-coumarin with various aldehydes to form chalcone (B49325) intermediates can be completed in as little as one minute under microwave irradiation, a significant improvement over conventional heating methods. tandfonline.com These chalcones can then be converted into more complex derivatives, such as pyrazoline-linked coumarins, also under microwave conditions. tandfonline.comscilit.com Multicomponent reactions (MCRs) to synthesize novel 2H-chromene derivatives have also been efficiently carried out using microwave assistance, often leading to higher yields in shorter timeframes (e.g., 8-10 minutes vs. 4-7 hours). nih.gov The synthesis of 4-hydroxy-2H-chromen-2-one derivatives via the condensation of 4-hydroxycoumarin (B602359), 2-mercaptobenzimidazole, and aromatic aldehydes is another process that benefits greatly from microwave energy, yielding excellent results in minutes. africanjournalofbiomedicalresearch.com

Structure Activity Relationship Sar and Structural Diversification Studies of 8 Methoxychroman 2 One Analogues

Rational Design and Synthesis of 8-Methoxychroman-2-one Derivatives

The rational design of this compound derivatives is a strategic approach to developing new compounds with improved potency and selectivity. This process often begins with a lead compound, in this case, this compound, and involves targeted modifications to its structure based on an understanding of its interaction with biological targets.

The dihydro-α-pyrone ring and the fused benzo moiety are the core components of the this compound scaffold, and modifications to these structures can significantly influence biological activity.

Dihydro-α-pyrone Ring: The lactone (ester) group within the dihydro-α-pyrone ring is a key feature. Alterations at positions C3 and C4 of this ring are common strategies. For instance, the introduction of various substituents can affect the compound's lipophilicity, steric profile, and electronic properties, which in turn can modulate its interaction with target proteins. The absence of a double bond between C2 and C3 in the dihydropyran ring of chromanone, a related structure, distinguishes it from chromone (B188151) and results in significant variations in biological activities. nih.gov The phytotoxicity of certain α-pyrones is influenced by the side-chain moiety and the 3-acyl-4-hydroxy-5,6-dihydro-2-pyrone moiety. mdpi.com

Benzo Moiety: The aromatic benzo portion of the molecule offers multiple positions for substitution. The placement and nature of substituents on this ring are crucial for activity. For example, in a study of homoisoflavonoids with a similar chromen-8-one core, the presence and position of a methoxy (B1213986) group on a benzylidene substituent were found to influence cytotoxic activity against breast cancer cell lines. nih.gov However, the study concluded that the methoxy group did not consistently improve activity against the tested cell lines. nih.gov In another study on chromone derivatives, a methoxy group at the 7-position was found to significantly impact anti-inflammatory activity. nih.gov The absence of any substituents on the aromatic ring of mellein, a dihydroisocoumarin, is noted as essential for its toxicity against a specific oak species, suggesting varied modes of action depending on the target. mdpi.com

The synthesis of these derivatives often involves multi-step reaction sequences. For example, the synthesis of novel homoisoflavonoids with a nih.govCurrent time information in Bangalore, IN.dioxolo[4,5-g]chromen-8-one structure started from benzo[d] nih.govCurrent time information in Bangalore, IN.dioxol-5-ol, which underwent reaction with 3-bromopropanoic acid and then oxalyl chloride to form a key intermediate. nih.gov Subsequent aldol (B89426) condensation with various aromatic aldehydes yielded the final products. nih.gov Microwave-assisted synthesis has also been employed as an efficient method for producing 2-alkyl-substituted chromanones, which can be further functionalized. acs.org

Scaffold hybridization is a drug design strategy that combines two or more different pharmacophores (bioactive scaffolds) into a single molecule. This approach aims to create hybrid compounds with dual or enhanced biological activities, or with improved pharmacokinetic properties. The this compound scaffold can be hybridized with other heterocyclic systems known for their biological relevance.

The concept of "scaffold hopping" involves replacing a core molecular structure with a different one while retaining similar biological activity. nih.gov This can lead to the discovery of novel chemical classes with improved properties. For instance, 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one was identified as a novel scaffold for EGFR inhibitors through scaffold hopping. nih.gov

The hybridization of privileged scaffolds is a known strategy for developing inhibitors of specific enzymes, such as carbonic anhydrases. mdpi.com This involves combining structures like isatin, dihydrothiazole, and benzenesulfonamide (B165840) to explore how their fusion affects activity and selectivity. mdpi.com Similarly, the chromone scaffold has been combined with pyrazole (B372694) to create dyad and fused compounds with unique chemical and biological properties. semanticscholar.org The synthesis of such hybrids can involve complex multi-step procedures, as demonstrated by the synthesis of thiazolidinone hybrids. mdpi.com

The incorporation of the this compound scaffold into multicomponent reaction (MCR) systems allows for the rapid generation of a diverse library of complex molecules from simple starting materials in a one-pot synthesis. chimicatechnoacta.ru This is an efficient way to explore a wide chemical space and identify new bioactive compounds.

Elucidation of Structure-Activity Relationships

Understanding the relationship between the chemical structure of this compound analogues and their biological activity is paramount for guiding the design of more effective compounds. This involves systematic studies to determine how specific structural modifications influence their biological efficacy.

The position of the methoxy group on the benzo ring of the chroman-2-one scaffold is a critical determinant of biological activity. While the subject compound is this compound, studies on related structures highlight the importance of the methoxy group's location.

Methoxy Group Position: In a study on chromone derivatives, a methoxy group at the C7 position was found to be important for anti-inflammatory activity. nih.gov For a series of 3-phenylcoumarins, a methoxy group at the C6 position was part of the structure of several potent MAO-B inhibitors. frontiersin.org The position of a methoxy substituent on a benzylidene moiety attached to a chromen-8-one core was also found to influence cytotoxic activity, though not always in a positive manner. nih.gov The position of a methoxy substituent was found to have a minimal impact on the anti-tumor efficacy of certain thiochromeno-[4,3-d]-pyrimidine derivatives. rsc.org

Other Functionalizations: Beyond the methoxy group, other functionalizations on the chroman-2-one scaffold can significantly alter biological activity. For instance, in a series of thiochroman-4-one (B147511) derivatives, the presence of a 3-hydroxyl group was essential for antibacterial activity. rsc.org In another study, the introduction of halogen or methoxy groups at the C-6 position of the chromene scaffold improved anticancer potency. frontiersin.org The nature of substituents on an attached phenyl ring can also be crucial. For example, in a series of 3-phenylcoumarins, various substituents on the phenyl ring led to a range of MAO-B inhibitory activities. frontiersin.org

The following table summarizes the effect of different substituents on the biological activity of chroman-2-one and related scaffolds based on various studies.

ScaffoldSubstituent PositionSubstituentBiological ActivityReference
Chromone7MethoxyAnti-inflammatory nih.gov
Chromene6Halogen or MethoxyAnticancer frontiersin.org
Thiochroman-4-one3HydroxylAntibacterial rsc.org
3-Phenylcoumarin6MethoxyMAO-B Inhibition frontiersin.org
nih.govCurrent time information in Bangalore, IN.dioxolo[4,5-g]chromen-8-one7-(benzylidene)2-MethoxyCytotoxicity (variable) nih.gov

To better understand the unique properties of the this compound scaffold, it is useful to compare it with structurally related scaffolds like chroman-4-one and coumarin (B35378) (2H-chromen-2-one).

Chroman-4-one: The key structural difference between chroman-2-one and chroman-4-one is the position of the carbonyl group in the pyranone ring. This seemingly small change can lead to significant differences in biological activity. nih.gov Chroman-4-one derivatives have been investigated for a wide range of biological activities, including anticancer and antioxidant effects. nih.gov In a study comparing chromen-4-one and chromane-2,4-dione derivatives, the latter showed higher cytotoxic potencies against cancer cell lines. nih.gov The absence of the C2-C3 double bond in the chroman-4-one skeleton is a key differentiator from chromone. nih.gov

Coumarin: Coumarins, or 2H-chromen-2-ones, possess a double bond between C3 and C4, making the pyrone ring aromatic. This scaffold is present in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aimdpi.comnih.gov The substitution pattern on the coumarin ring system significantly influences its biological profile. ontosight.ai For example, the presence of an amine group between a phenyl ring and the coumarin core was found to be essential for a particular compound's activity. mdpi.com

The following table provides a comparative overview of these three scaffolds.

ScaffoldKey Structural FeatureCommon Biological Activities
This compoundSaturated pyranone ring, carbonyl at C2, methoxy at C8(Specific activities under investigation)
Chroman-4-oneSaturated pyranone ring, carbonyl at C4Anticancer, Antioxidant nih.gov
Coumarin (2H-chromen-2-one)Unsaturated (aromatic) pyrone ring, carbonyl at C2Anticancer, Anti-inflammatory, Antimicrobial ontosight.aimdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties. researchgate.net QSAR models are developed by establishing a mathematical relationship between the structural descriptors of a series of compounds and their experimentally determined biological activities.

For this compound analogues, QSAR studies can provide valuable insights into the mechanism of action and guide the design of new, more potent derivatives. The process typically involves:

Data Set Preparation: A series of this compound analogues with known biological activities is selected.

Descriptor Calculation: Various molecular descriptors, such as steric, electronic, and topological parameters, are calculated for each compound. researchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a QSAR model that correlates the descriptors with biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

A QSAR study on a series of 8-methoxy quinolone analogues, for example, found that steric and electronic parameters were well-correlated with their activity. researchgate.net The model indicated that more polar groups were beneficial for activity, while bulky substituents were to be avoided. researchgate.net

QSAR models can be used in conjunction with molecular docking studies to provide a more comprehensive understanding of drug-receptor interactions. nih.gov This combined approach can be a powerful tool in the rational design of new this compound derivatives with optimized biological profiles. The QSAR Toolbox is a software application that can be used for this purpose, allowing for data gap filling and the execution of external QSAR models. qsartoolbox.org

Biological Activities and Molecular Mechanisms of Action for 8 Methoxychroman 2 One and Derivatives

Anti-Inflammatory Modulatory Effects

Derivatives of chroman-2-one, particularly those containing methoxy (B1213986) groups, have demonstrated significant anti-inflammatory properties through various molecular mechanisms. These compounds can influence the production of inflammatory signaling molecules, inhibit key enzymes in inflammatory pathways, and modulate the activity of transcription factors that orchestrate the inflammatory response.

Research has shown that methoxy-containing compounds structurally related to 8-Methoxychroman-2-one can effectively regulate the expression of pro-inflammatory cytokines and mediators. For instance, 8-Methoxypsoralen (8-MOP), a natural furanocoumarin, has been observed to mitigate the expression of inflammatory cytokines in rat chondrocytes stimulated with Interleukin-1β (IL-1β). nih.govnih.gov In this model, 8-MOP treatment significantly reduced the levels of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-18 (IL-18). nih.gov

Similarly, other related phenolic compounds have shown potent effects. Flavokawain A, a chalcone (B49325), suppressed the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Another compound, 2-methoxy-4-vinylphenol (B128420) (2M4VP), also dose-dependently inhibited the production of Prostaglandin E2 (PGE2) in LPS-stimulated RAW264.7 cells, a key mediator of inflammation. researchgate.net This collective evidence suggests that the modulation of crucial inflammatory mediators is a key feature of these compounds.

Table 1: Effect of this compound Derivatives and Related Compounds on Inflammatory Cytokines and Mediators

CompoundModel SystemEffectCytokines/Mediators Affected
8-Methoxypsoralen (8-MOP) IL-1β-stimulated rat chondrocytesReductionIL-6, TNF-α, IL-18
Flavokawain A LPS-stimulated RAW 264.7 macrophagesSuppressionTNF-α, IL-1β, IL-6
2-methoxy-4-vinylphenol (2M4VP) LPS-stimulated RAW264.7 cellsInhibitionProstaglandin E2 (PGE2)

A critical mechanism underlying the anti-inflammatory effects of many phytochemicals is the inhibition of enzymes that synthesize inflammatory mediators. nih.gov Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are two such enzymes that are frequently upregulated during inflammation and are associated with the pathology of inflammatory disorders and certain cancers. nih.govmdpi.com

Several studies have demonstrated that compounds structurally analogous to this compound can inhibit the expression of these enzymes. nih.gov For example, iNOS/COX-2-IN-1 (Compound 12e) is a known inhibitor of both iNOS and COX-2. medchemexpress.com Flavokawain A significantly suppressed the expression of iNOS and COX-2 in LPS-stimulated macrophages, leading to a decrease in the production of nitric oxide (NO) and PGE2. nih.gov Likewise, 2-methoxy-4-vinylphenol blocked LPS-induced iNOS and COX-2 expression. researchgate.net This inhibition of iNOS and COX-2 is a central mechanism for the anti-inflammatory activity of this class of compounds. researchgate.net

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of iNOS, COX-2, and numerous pro-inflammatory cytokines. nih.gov The inhibition of NF-κB activation is a key target for anti-inflammatory agents. nih.gov

Research indicates that the anti-inflammatory effects of this compound derivatives are often mediated through the NF-κB pathway. medchemexpress.com The compound 8-Methoxypsoralen (8-MOP) was found to inhibit the phosphorylation of NF-κB in IL-1β-treated chondrocytes. nih.govnih.gov This inhibitory action was linked to the upstream activation of SIRT1. nih.govnih.gov Similarly, 8-bromo-7-methoxychrysin, a synthetic derivative of chrysin, was shown to target NF-κB in lung cancer stem cells. nih.gov Other related compounds, such as 2-methoxy-4-vinylphenol and Flavokawain A, also exert their anti-inflammatory effects by potently inhibiting the activation and nuclear translocation of NF-κB. nih.govresearchgate.net This suppression of NF-κB activation effectively dampens the entire inflammatory cascade. nih.gov

Anticancer and Antiproliferative Mechanisms

In addition to their anti-inflammatory roles, this compound and its derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action often involve inducing programmed cell death (apoptosis) and inhibiting the growth and spread of cancer cells.

Apoptosis is a crucial process for eliminating cancerous cells. This process is executed by a family of proteases called caspases, with Caspase-3 being a key executioner caspase and Caspase-8 being a critical initiator caspase in the extrinsic apoptotic pathway. nih.gov The activation of Caspase-8 can precede and lead to the activation of Caspase-3. nih.gov

While direct studies on this compound are limited, related structures show promise in activating these apoptotic pathways. For instance, a ruthenium-based complex incorporating an 8-hydroxyquinoline (B1678124) moiety, which shares structural similarities, demonstrated potent anticancer activity in breast cancer cell lines by enhancing Caspase-3 activity. mdpi.com The activation of Caspase-8 is recognized as a necessary step for apoptosis mediated by certain therapeutic agents in cancer cell lines. wakehealth.edu The ability to trigger these caspase-dependent pathways is a hallmark of an effective anticancer compound. nih.govgreenmedinfo.com

The antiproliferative activity of methoxy-containing coumarins and related heterocyclic compounds has been documented across various cancer cell lines. nih.govnih.gov These compounds can inhibit the uncontrolled growth that characterizes cancer.

Studies on coumarin-chalcone hybrids enriched with methoxy groups have shown promising antiproliferative effects. nih.gov Specifically, a 2,4-dimethoxyphenyl bearing derivative exhibited low IC50 values against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines, while various derivatives strongly inhibited the viability of MCF-7 breast cancer cells. nih.gov The position of the methoxy group on the flavonoid structure can influence cytotoxic efficacy, although the presence of an 8-OCH3 moiety has been suggested to have little effect on most anticancer activities in some contexts. mdpi.com However, other research highlights the potent activity of compounds with different substitution patterns. A ruthenium complex with 8-hydroxyquinoline, Ru(quin)2, showed significant dose-dependent cytotoxicity against both T47D (ER-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines, with IC50 values of 48.3 µM and 45.5 µM, respectively. mdpi.com

Table 2: Antiproliferative Activity of this compound Derivatives and Related Compounds

Compound/DerivativeCancer Cell LineEffectIC50 Value
2,4-dimethoxyphenyl coumarin-chalcone hybrid HepG2 (Liver)Inhibition of Proliferation~10 µg/ml
2,4-dimethoxyphenyl coumarin-chalcone hybrid PC-3 (Prostate)Inhibition of Proliferation~5 µg/ml
Coumarin-chalcone hybrids MCF-7 (Breast)Remarkable InhibitionNot specified
Ru(quin)2 (8-hydroxyquinoline complex) T47D (Breast)Cytotoxicity48.3 µM
Ru(quin)2 (8-hydroxyquinoline complex) MDA-MB-231 (Breast)Cytotoxicity45.5 µM

Neuropharmacological Activities

Derivatives of the chroman-2-one and coumarin (B35378) scaffolds have demonstrated significant potential in the context of neurodegenerative diseases. Their mechanisms of action are multifaceted, involving the inhibition of key enzymes, modulation of protein aggregation, and direct neuroprotective effects.

A primary strategy in managing neurodegenerative disorders like Alzheimer's disease (AD) is the inhibition of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B). nih.govnih.gov Coumarin and its derivatives have been extensively studied as dual inhibitors for these targets. nih.govnih.gov

Coumarins are known to bind to the peripheral anionic site (PAS) of AChE, which can help in designing potent dual inhibitors. nih.govnih.gov For instance, a series of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) derivatives showed promising inhibitory activity against human AChE (hAChE), with IC50 values ranging from 1.52 to 4.95 μM. nih.gov In another study, the coumarin glycyrol (B26511) was found to be an effective inhibitor of both BChE (IC50 of 7.22 µM) and AChE (IC50 of 14.77 µM), while also moderately inhibiting MAO-B (IC50 of 29.48 µM). nih.gov Similarly, certain thiocoumarin derivatives have been identified as potent inhibitors, with one compound (C7) showing a BChE inhibition IC50 of 3.40 µM. mdpi.com

However, structural modifications can significantly impact activity. The introduction of a methoxy group at the 2' position of the A ring in some chromone (B188151) derivatives has been shown to decrease or eliminate inhibitory activity against both AChE and MAO-B. nih.gov This highlights the sensitivity of the structure-activity relationship in these compounds.

Table 1: Inhibition of Neurodegenerative Enzymes by Coumarin Derivatives

Compound/Derivative ClassTarget EnzymeInhibitory Concentration (IC50)Reference
8-Acetyl-7-hydroxy-4-methylcoumarin (Compound 10)hAChE1.52 µM nih.gov
4,7-Dimethyl-5-hydroxycoumarin DerivativehMAO-B1.88 - 4.76 µM nih.gov
Glycyrol (Coumarin)BChE7.22 µM nih.gov
Glycyrol (Coumarin)AChE14.77 µM nih.gov
Glycyrol (Coumarin)MAO-B29.48 µM nih.gov
Thiocoumarin Derivative (C3)AChE5.63 µM mdpi.com
Thiocoumarin Derivative (C7)BuChE3.40 µM mdpi.com

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. nih.govmdpi.com Several coumarin derivatives have been investigated for their ability to inhibit this process. It has been reported that these derivatives can prevent the misfolding and aggregation of Aβ. preveda.skumlub.pl

For example, the coumarin derivative ZN015 was found to reduce Aβ aggregation with an EC50 value of 30 μM. preveda.sk Another study highlighted that the thiocoumarin derivative C3 inhibited the fibrillization of Aβ peptides in a concentration-dependent manner. mdpi.com The anti-amyloid potential of coumarins often depends on the number and type of functional groups attached to the core structure. One study found that bis-coumarin derivatives were essential for significant anti-amyloid activity against both Aβ42 peptide and hen egg-white lysozyme, whereas mono-coumarin derivatives showed little effect. researchgate.net In contrast, another study reported that the simple coumarin, limettin, showed the most potent inhibitory profile against Aβ40 aggregation. nih.gov This indicates that the specific structure of the derivative and the Aβ isoform being targeted are critical factors.

Table 2: Modulation of Amyloid Beta Aggregation by Coumarin Derivatives

Compound/DerivativeEffectAssay/ModelQuantitative DataReference
ZN015Inhibition of Aβ aggregationThioflavin T assayEC50 = 30 µM preveda.sk
LimettinInhibition of Aβ40 aggregationIn vitro assaysMost potent inhibitor tested nih.gov
BergaptenInhibition of Aβ42 aggregationIn cellulo assay34.0% inhibition at 100 µM jmchemsci.com
Thiocoumarin Derivative (C3)Inhibition of Aβ fibrillizationThioflavin T, TEM, Circular DichroismConcentration-dependent mdpi.com

Beyond targeting specific enzymes or protein aggregates, chroman and coumarin derivatives possess direct neuroprotective and neurogenesis-promoting properties. Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. nih.gov Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a chroman derivative, has been shown to be a potent neuroprotective agent in models of focal cerebral ischemia by reducing lipid peroxidation and DNA fragmentation. nih.gov

Certain coumarin derivatives have been shown to exert neuroprotective effects by activating signaling pathways crucial for neuronal survival and function, such as the tropomycin receptor kinase B (TRKB) pathway. umlub.pl The activation of this pathway by coumarin-chalcone hybrids was found to increase CREB signaling and reduce caspase activity in cellular models. umlub.pl

Furthermore, some compounds with related structures actively promote the generation of new neurons (neurogenesis). An acylhydrazone derivative, Compound A5, was found to induce neurogenesis in neural stem/progenitor cells by up-regulating neurogenesis-related genes. ontosight.ai Similarly, chroman-like cyclic prenylflavonoids have been identified as "enhancement of neuronal differentiation factors" (ENDFs), promoting neuronal differentiation and neurite outgrowth. nih.gov These findings suggest that the core chroman structure is a valuable scaffold for developing therapies that not only protect existing neurons but also promote neural repair and regeneration. nih.govontosight.ai

Antimicrobial Efficacy (Antibacterial, Antifungal)

Derivatives of coumarin have demonstrated a broad spectrum of antimicrobial activity. mdpi.com Schiff bases derived from 3-acetyl-8-methoxy-2[H]-chromen-2-one have shown a good spectrum of activity against various bacterial and fungal pathogens. mdpi.com

In terms of antibacterial action, many coumarin derivatives are particularly effective against Gram-positive bacteria. mdpi.com For example, some 4-hydroxycoumarin (B602359) derivatives showed significant growth inhibition of Bacillus subtilis and Staphylococcus aureus, but no activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.com The antibacterial activity is often influenced by the specific substitutions on the coumarin ring. mdpi.com

With respect to antifungal activity, various coumarin and chromone derivatives have been tested against pathogenic fungi. umlub.pl Newly synthesized coumarins, such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one, exhibited significant antifungal activity against Aspergillus niger and Candida albicans. umlub.pl An epoxide derivative of osthol, 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one, also displayed notable antifungal activity against Candida albicans and Aspergillus fumigatus. ontosight.ai The fungicidal effect of some derivatives is believed to occur through action on the plasma membrane.

Table 3: Antimicrobial Activity of Coumarin and Chromone Derivatives

Compound/Derivative ClassMicroorganismActivity TypeMeasurement (e.g., MIC, Zone of Inhibition)Reference
(E)-3-benzylidene-chroman-4-oneCandida spp.FungicidalMIC = 62.5 - 1000 µg/mL
3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxy-coumarin)Staphylococcus aureusAntibacterialInhibition zone = 34.5 mm mdpi.com
3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxy-coumarin)Bacillus subtilisAntibacterialInhibition zone = 24 mm mdpi.com
7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-oneCandida albicansAntifungalMIC = 53 µg/ml ontosight.ai
7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-oneAspergillus fumigatusAntifungalMIC = 51 µg/ml ontosight.ai

Antioxidant Properties and Mitigation of Oxidative Stress

The coumarin scaffold is recognized for its significant antioxidant activities, which contribute to many of its therapeutic effects, including neuroprotection. mdpi.com Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases.

Coumarin derivatives, particularly those with hydroxyl substitutions, are effective free radical scavengers. For example, 7,8-dihydroxy-substituted coumarins are among the most active antioxidants. A 7,8-disubstituted coumarin derivative isolated from the mushroom Paxillus involutus showed potent antioxidant activity against DPPH radicals, with an IC50 of 16.3 μg/mL. Schiff bases derived from 3-acetyl-8-methoxycoumarin also act as efficient free radical scavengers. mdpi.com The antioxidant mechanism is often attributed to the ability of the phenolic groups to donate a hydrogen atom (HAT mechanism).

The antioxidant properties of these compounds are directly linked to their neuroprotective effects. As mentioned, Trolox, a water-soluble analog of vitamin E with a chroman core, effectively mitigates oxidative stress in the brain. nih.gov This reduction in oxidative damage is a key mechanism for its neuroprotective potential in conditions like stroke. nih.gov

Other Enzymatic Inhibition Studies (e.g., ENPP1)

Beyond the enzymes typically associated with neurodegeneration, derivatives of this compound have been studied for their inhibitory effects on other targets. One such target is ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the cGAS-STING anti-cancer immune pathway by hydrolyzing the immunotransmitter cGAMP. preveda.sk

Inhibitors of ENPP1 are being investigated as potential cancer immunotherapies. preveda.sk Structure-activity relationship studies have led to the development of potent ENPP1 inhibitors based on quinazoline (B50416) and quinoline (B57606) scaffolds. Specifically, derivatives containing an 8-methoxy quinoline or 8-methoxy quinazoline core have yielded compounds with Kᵢ values below 100 nM. preveda.sk One hybrid compound combining an 8-methoxy quinoline 3-nitrile tail achieved a Kᵢ value of less than 2 nM, demonstrating exceptional potency. preveda.sk Additionally, the flavonoid transilitin (B12386644) (2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one), a chromone derivative, was identified as a notable inhibitor of ENPP1. mdpi.comjmchemsci.com

Computational Chemistry Applications in the Study of 8 Methoxychroman 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 8-Methoxychroman-2-one) when bound to a second molecule (a receptor or target, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the strength of the interaction, often expressed as a binding energy in kcal/mol. jmbfs.orgmdpi.com

Studies on the broader class of chromanone and coumarin (B35378) derivatives have demonstrated the utility of molecular docking in identifying potential therapeutic agents. These scaffolds have been docked against a wide array of biological targets. For instance, various 4-chromanone (B43037) derivatives have been evaluated as inhibitors of cyclin-dependent kinase 2 (CDK-2), a protein involved in cell cycle regulation, with docking scores indicating strong binding affinities. researchgate.net Similarly, docking studies have been crucial in assessing chromone (B188151) derivatives as potential anticancer agents by predicting their interactions with targets like the HERA protein and Cyclin-Dependent Kinase 4 (CDK4). nih.govd-nb.info In the context of Alzheimer's disease, coumarin derivatives have been virtually screened against targets such as acetylcholinesterase (AChE) and the NLRP3 inflammasome, with docking identifying hits that bind more strongly than known inhibitors. nih.govnih.gov

These simulations reveal detailed information about the non-covalent interactions that stabilize the ligand-protein complex, including:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Often a major driving force for binding.

π-π stacking and π-alkyl interactions: Common with aromatic systems like the chromanone core. scispace.com

Electrostatic interactions: Occur between charged or polar groups. researchgate.net

While specific, published docking studies focusing solely on this compound are not abundant, the extensive research on its structural analogs establishes a clear framework for its investigation. Docking simulations can be effectively used to screen this compound against various protein targets to hypothesize its biological function and guide the synthesis of more potent derivatives.

Table 1: Examples of Molecular Docking Studies on Chromanone/Coumarin Scaffolds

Derivative ClassTarget ProteinKey Findings/Docking ScoreReference(s)
1,3,4-Oxadiazole-substituted 4-ChromanonesCyclin-Dependent Kinase 2 (CDK-2)Potent binding affinity with scores up to -10.654 kcal/mol. researchgate.net
4-Chromanone Analoguesμ Opioid ReceptorIdentification of novel derivatives with binding affinities ranging from -9.34 to -9.89 kcal/mol. jmbfs.org
Coumarin DerivativesAcetylcholinesterase (AChE)Identification of 10 hits with docking scores from -8.271 to -12.096 kcal/mol. nih.govresearchgate.net
Chromone-linked AmidesHERA Protein (ERα)Good binding affinity confirmed, supporting in vitro cytotoxicity results. d-nb.info
Substituted ChromonesCyclin-Dependent Kinase 4 (CDK4)Stronger binding affinity for active compounds due to H-bonding and hydrophobic interactions. nih.govbohrium.com
Coumarin DerivativesNLRP3 InflammasomeVirtual hits exhibited better NLRP3-binding affinity than the known inhibitor MCC950. nih.gov

Electronic Structure Analysis and Prediction of Reactivity

The electronic structure of a molecule governs its chemical reactivity, stability, and physical properties. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are widely employed to investigate these characteristics. researchgate.net Such analyses provide fundamental insights into the behavior of this compound.

A key aspect of this analysis involves the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity). Regions of high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron (electrophilicity). Regions of high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (Egap): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable, as it requires less energy to become excited. researchgate.netnih.gov

For the parent chromone scaffold, DFT calculations have elucidated its electronic nature, confirming that the benzene (B151609) ring (A-ring) is aromatic, while the pyrone ring (C-ring) has localized double bonds, influencing its reactivity. researchgate.net

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. These maps are invaluable for predicting how a molecule will interact with other molecules, highlighting sites for hydrogen bonding and other electrostatic interactions. researchgate.net For chromone derivatives, MEP analysis helps to understand intermolecular interactions that are crucial for biological activity. scispace.com

By applying these computational methods to this compound, researchers can predict its reactive sites, understand the influence of the methoxy (B1213986) group on the electronic properties of the chromanone core, and rationalize its interaction with biological targets.

Table 2: Calculated Electronic Properties of a Representative Chromone Derivative (Chromone-3-Carboxylic Acid)

Computational MethodParameterCalculated ValueSignificanceReference
DFT/B3LYP/6-311++G(d,p)HOMO Energy-6.80 eVIndicates electron-donating capability. nih.gov
DFT/B3LYP/6-311++G(d,p)LUMO Energy-2.42 eVIndicates electron-accepting capability. nih.gov
DFT/B3LYP/6-311++G(d,p)HOMO-LUMO Gap4.38 eVReflects chemical reactivity and kinetic stability. nih.gov

Thermodynamic and Kinetic Analyses of Biological Reactions

While molecular docking predicts how a ligand might bind, a deeper understanding of the binding event requires thermodynamic and kinetic analyses. These computational studies quantify the forces driving the interaction and the rates at which the binding and unbinding occur, providing a more complete picture of a ligand's biological profile.

Thermodynamic analysis focuses on the energy changes associated with ligand binding at equilibrium. The key parameters are:

Enthalpy of Binding (ΔH): Reflects the change in heat upon binding. A negative enthalpy indicates that the formation of specific, direct interactions like hydrogen bonds and van der Waals contacts is favorable. nih.gov

Entropy of Binding (ΔS): Represents the change in randomness or disorder. This term is heavily influenced by solvation effects, as the displacement of ordered water molecules from the protein's binding site upon ligand binding can provide a favorable entropic contribution. nih.govnih.gov

Computational methods can estimate these values, helping to determine whether a ligand's affinity is driven by specific interactions (enthalpy-driven) or by the hydrophobic effect (entropy-driven). This distinction is critical for lead optimization. nih.gov For chromone ligands, the role of water molecules in mediating protein-ligand interactions and affecting the thermodynamics of binding has been highlighted as a critical factor to consider in computational models. researchgate.net

Kinetic analysis examines the rates of the biological reaction, specifically the association rate (kon) and the dissociation rate (koff) of the ligand-receptor complex. These parameters determine the ligand's residence time on its target, which can be more predictive of in vivo efficacy than binding affinity alone. rsc.org A long residence time (slow koff) can lead to a sustained biological effect. Computational approaches can be used to quantify these kinetic parameters, offering insights that are difficult to obtain experimentally. rsc.org

Although specific thermodynamic and kinetic studies for this compound's biological reactions are not widely published, these computational tools are fully applicable. Methods like Molecular Dynamics (MD) simulations coupled with free energy calculations (e.g., MM/PBSA) can be used to model the compound's interaction with a target protein over time, yielding valuable data on the stability, thermodynamics, and kinetics of the binding event. acs.orgchemrxiv.org

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening and the design of virtual libraries are powerful computational strategies to explore a vast chemical space efficiently and identify novel molecules with desired properties. acs.org These approaches are particularly valuable when starting from a known active scaffold like this compound.

Virtual Library Design is the process of computationally generating a large collection of molecules that are structurally related to a parent compound. Starting with the this compound core, a virtual library can be created by systematically adding or modifying functional groups at various positions on the molecule. This allows for the exploration of how different substituents affect the molecule's properties without the immediate need for costly and time-consuming chemical synthesis. For example, a virtual combinatorial library of coumarin derivatives containing 67,949 analogues was generated to search for novel inhibitors of monoamine oxidase B (MAO-B).

In Silico Screening , also known as virtual screening, involves using computational methods to rapidly assess a large library of compounds. This is often done using high-throughput molecular docking, where every compound in the virtual library is docked against a specific biological target. mdpi.com The results are used to prioritize a smaller, more manageable number of compounds for actual synthesis and experimental testing. This approach dramatically accelerates the hit-to-lead process in drug discovery. For example, a virtual screening of 400,000 coumarin derivatives from the PubChem database was performed to identify novel acetylcholinesterase inhibitors for Alzheimer's disease. nih.govresearchgate.net

The process for this compound would typically involve:

Defining the this compound scaffold as the core structure.

Identifying positions on the scaffold where chemical modifications are synthetically feasible.

Enumerating a virtual library by attaching a wide range of chemical building blocks (R-groups) to these positions.

Screening the library against a protein target using molecular docking and scoring.

Filtering the results based on predicted binding affinity, drug-likeness (e.g., ADMET properties), and other relevant parameters to select the most promising candidates for further investigation. nih.gov

This strategy allows for the rational design of novel this compound derivatives with potentially improved potency, selectivity, or pharmacokinetic properties.

Table 3: Illustrative Design of a Virtual Library Based on the this compound Scaffold

Scaffold Position for SubstitutionExample R-Group 1Example R-Group 2Example R-Group 3Example R-Group 4
Position 3 -H-CH₃-CH₂OH-COOH
Position 4 -H-OH=O (ketone)-NH₂
Position 6 -H-F-Cl-OH
Position 7 -H-F-Cl-OH

Advanced Analytical Techniques for Research on 8 Methoxychroman 2 One

Spectroscopic Characterization and Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the identity and structure of 8-Methoxychroman-2-one. Each technique provides unique insights into the molecule's atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals for the aromatic protons, the methoxy (B1213986) group, and the lactone structure.

¹H-NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The aromatic protons on the benzene (B151609) ring, the protons on the pyrone ring, and the protons of the methoxy group each exhibit distinct chemical shifts and coupling patterns.

¹³C-NMR: The carbon-13 NMR spectrum identifies all unique carbon atoms in the molecule, including the carbonyl carbon of the lactone, the carbons of the aromatic ring, and the methoxy carbon. While detailed experimental data is sparse, published data for related coumarin (B35378) structures provides a reference for expected chemical shifts nih.gov.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum is characterized by several key absorption bands. The lactone carbonyl (C=O) group shows a strong absorption typically in the range of 1700-1750 cm⁻¹. libretexts.org Another significant peak corresponds to the C-O-C stretching of the ether linkage, which is generally observed between 1060-1150 cm⁻¹. docbrown.info Aromatic C=C stretching vibrations also appear in the fingerprint region of the spectrum. wpmucdn.com

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
Lactone C=O~1700-1750Stretch
Aromatic C=C~1450-1600Stretch
Ether C-O-C~1060-1150Stretch

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₁₀H₈O₃), the expected molecular weight is approximately 176.17 g/mol . nih.gov In Gas Chromatography-Mass Spectrometry (GC-MS), the compound would exhibit a molecular ion peak (M⁺) at m/z 176. nih.gov Further fragmentation provides structural clues. MS/MS analysis of the protonated molecule ([M+H]⁺) at m/z 177 reveals characteristic daughter ions resulting from the loss of small molecules like CO or CH₃. nih.gov

Mass Spectrometry Data for this compound nih.gov
TechniqueParameterValue
GC-MSMolecular Ion Peak (m/z)176
2nd Highest Peak (m/z)51
3rd Highest Peak (m/z)105
MS-MSPrecursor Ion ([M+H]⁺)177.0546
Major Fragment 1 (m/z)133.1
Major Fragment 2 (m/z)162.0

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for the analysis of coumarin derivatives. researchgate.net For this compound, a reversed-phase HPLC method is typically employed for purity assessment. nih.gov This involves using a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. nih.govmdpi.com A gradient elution system, commonly using a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol, allows for the effective separation of the compound from impurities. researchgate.netmdpi.com Detection is usually performed with a UV-Vis detector, as the chromophore of the coumarin scaffold absorbs strongly in the UV region. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for both qualitative and quantitative analysis. mdpi.com The compound is first vaporized and separated on a GC column based on its boiling point and interactions with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum that confirms its identity. nih.gov This technique is highly sensitive and specific, making it suitable for detecting trace amounts of this compound and any volatile impurities. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. anton-paar.com While specific crystallographic data for this compound is not widely published, the application of this technique would provide unambiguous information about its molecular structure.

The analysis of a suitable single crystal of this compound would yield critical data, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by spectroscopy.

Conformation: The exact conformation of the chroman-2-one ring system, including its planarity or any distortions.

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonds or π-π stacking, which influence the material's physical properties.

For related chromanone structures, X-ray diffraction has revealed details such as the adoption of slightly distorted envelope or sofa conformations for the pyran ring and has quantified the dihedral angles between different ring systems within the molecule. nih.gov A similar analysis of this compound would provide the ultimate confirmation of its solid-state structure. anton-paar.com

Emerging Research Frontiers and Future Perspectives for 8 Methoxychroman 2 One

Development of 8-Methoxychroman-2-one as Molecular Probes for Biological Systems

The development of molecular probes is a cornerstone of modern chemical biology, enabling the visualization and study of complex biological processes in real-time. The inherent structural characteristics of the chromen-2-one (coumarin) core suggest that this compound could be a valuable scaffold for designing such probes.

Coumarin (B35378) derivatives are well-known for their fluorescent properties, a key feature for many molecular probes. ontosight.ai These compounds often exhibit fluorescence under ultraviolet light, which can be modulated by their substitution pattern and interaction with biological targets. ontosight.ai The history of probe development shows that simple chemical structures can be adapted for highly specific biological detection. For instance, boronate-based probes were developed from amine-protecting groups into sophisticated tools for detecting reactive oxygen species like hydrogen peroxide. frontiersin.org

The potential development of this compound as a molecular probe would likely follow a structured path:

Characterization of Intrinsic Properties: The first step involves a thorough analysis of the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and photostability.

Rational Design and Synthesis: Based on its core properties, the molecule could be chemically modified to create a library of probes. Synthetic strategies might involve adding specific functional groups that act as "cages" or reactive moieties. These additions would be designed to interact with a specific analyte or enzyme, leading to a change in the fluorescence signal upon binding or reaction. frontiersin.org

Targeted Probes: A significant frontier is the creation of probes targeted to specific cellular compartments or proteins. This often involves conjugating the core fluorophore (in this case, a derivative of this compound) to a ligand with high affinity for the target, such as a peptide or a small-molecule inhibitor. beilstein-journals.org For example, probes have been successfully designed to target Hsp90 in tumors by attaching a biotinylated derivative to a known Hsp90 inhibitor. beilstein-journals.org

The table below outlines potential probe designs based on the this compound scaffold.

Probe TypeDesign PrinciplePotential Application
Turn-On Probe A quenching group is attached to the scaffold, which is removed upon interaction with a specific analyte (e.g., an enzyme or a metal ion), restoring fluorescence.Detecting enzymatic activity or specific ion concentrations within cells.
Ratiometric Probe The probe is designed to have two distinct emission wavelengths that change in intensity relative to each other upon binding to a target, allowing for more quantitative measurements.Measuring changes in the cellular microenvironment, such as pH or polarity.
Affinity Probe The scaffold is linked to a molecule with a high affinity for a specific biological target (e.g., a receptor or enzyme), often including a tag like biotin (B1667282) for subsequent isolation and identification.Visualizing the localization of proteins within a cell and identifying binding partners. beilstein-journals.org

Investigation of Cross-Reactivity and Polypharmacology

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery. While sometimes a source of unwanted side effects (cross-reactivity), it can also be harnessed for therapeutic benefit, particularly in complex multifactorial diseases like cancer. Given the broad range of biological activities reported for structurally related chromanone and coumarin derivatives, it is highly probable that this compound possesses polypharmacological properties.

Compounds similar to this compound have demonstrated effects across various biological domains, suggesting interactions with multiple molecular pathways. smolecule.com For example, 6-Methoxychroman-2-one has shown anticancer, anti-inflammatory, and antioxidant activities, which are attributed to its ability to modulate signaling pathways like NF-kB and MAPK and to scavenge free radicals. Similarly, 8-Hydroxy-7-methoxycoumarin exhibits cytotoxic effects against cancer cells, inhibits pro-inflammatory enzymes, and possesses antioxidant properties. smolecule.com

Investigating the polypharmacology of this compound would involve a systematic screening process against a wide array of biological targets. Modern approaches include:

In Silico Profiling: Computational methods can predict potential binding targets for this compound by comparing its structure against databases of known pharmacologically active compounds and their targets.

High-Throughput Screening (HTS): The compound can be tested against large panels of recombinant enzymes and receptors to empirically identify its biological targets.

The table below summarizes the known activities of compounds structurally related to this compound, illustrating the potential for polypharmacology.

CompoundReported Biological ActivitiesPotential Molecular Targets/Pathways
6-Methoxychroman-2-one Anticancer, Anti-inflammatory, AntioxidantNF-kB signaling, MAPK signaling, Free radicals
8-Hydroxy-7-methoxycoumarin smolecule.comAnticancer, Anti-inflammatory, Antioxidant, NeuroprotectivePro-inflammatory cytokines (iNOS, COX-2), Apoptosis pathways
Sakuranetin (a methoxychromanone) smolecule.comAntioxidant, Antimicrobial, Anti-inflammatory, AnticancerAdenosine Receptor A2b, Cytochrome P450 enzymes, Protein kinases
7-Methoxycoumarin thegoodscentscompany.comHepatoprotective, Anticancer, AntigenotoxicVarious enzymes and signaling pathways

Advanced Approaches for Mechanism-of-Action Elucidation

Determining the precise mechanism of action (MoA) is critical for advancing any compound from a preliminary hit to a validated chemical tool or therapeutic lead. For this compound, a multi-pronged approach utilizing advanced methodologies would be necessary to unravel how it exerts its biological effects.

Traditional methods often rely on observing the final outcome of a biological process. However, advanced approaches aim to directly identify the molecular interactions and pathway modulations at the heart of the compound's activity. dalalinstitute.com

Key advanced methods applicable to this compound include:

Product Identification and Intermediate Trapping: This involves detailed analysis of all by-products formed during a reaction to ensure the proposed mechanism is consistent. dalalinstitute.com In cases where a reactive intermediate is formed, it can be "trapped" by adding a specific agent that reacts with it to form a stable, detectable product. dalalinstitute.com For instance, if this compound's metabolism were being studied, trapping experiments could identify short-lived metabolic intermediates.

Isotopic Labeling: This powerful technique involves replacing specific atoms in the this compound molecule with their isotopes (e.g., ¹³C or ¹⁸O). By tracking the position of the isotope in the final products, the exact bond-breaking and bond-forming events can be determined, providing unambiguous evidence for a specific reaction pathway. dalalinstitute.com

Stereochemical Analysis: If a reaction involves chiral centers, analyzing the stereochemistry of the products can provide deep insight into the mechanism. For example, whether a reaction proceeds with retention or inversion of stereochemistry can distinguish between different types of nucleophilic substitution pathways (e.g., SN1 vs. SN2). dalalinstitute.com

Affinity-Based Target Identification: This involves synthesizing a derivative of this compound that incorporates a reactive group (for covalent binding) and an enrichment tag (like biotin). This probe is introduced to cells or cell lysates, where it binds to its protein targets. The tagged proteins can then be pulled down and identified using mass spectrometry, providing a direct readout of the compound's binding partners.

The table below outlines these advanced methods and their specific application in elucidating the MoA of this compound.

MethodDescriptionApplication to this compound
Intermediate Trapping Using a reactive agent to capture and identify short-lived intermediates in a reaction pathway. dalalinstitute.comIdentifying metabolic intermediates or reactive species generated during its interaction with cellular components.
Isotopic Labeling Replacing atoms with their isotopes (e.g., ¹⁸O) to trace their path through a reaction. dalalinstitute.comConfirming the site of enzymatic action, for example, by determining which oxygen atom is involved in hydrolysis.
Stereochemical Analysis Studying the 3D arrangement of atoms in reactants and products to infer the reaction mechanism. dalalinstitute.comIf a chiral derivative of this compound is synthesized, this could elucidate enzyme binding and reaction stereospecificity.
Affinity-Based Proteomics Using a tagged and reactive version of the compound to isolate and identify its protein binding partners from a complex biological sample.Directly identifying the primary protein targets of this compound within the cell.

Q & A

Q. How can researchers reconcile discrepancies between X-ray crystallography and solution-state NMR data for this compound’s conformation?

  • Methodological Answer: Compare solid-state (X-ray) and solution (NOESY, 13C^{13}\text{C} relaxation) data to assess flexibility. Use variable-temperature NMR to probe dynamic processes (e.g., ring puckering). Apply the Cremer-Pople parameterization to quantify deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methoxychroman-2-one
Reactant of Route 2
8-Methoxychroman-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.